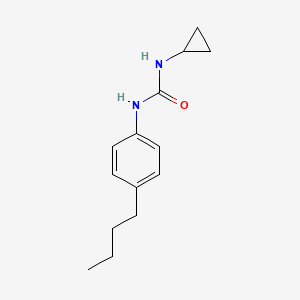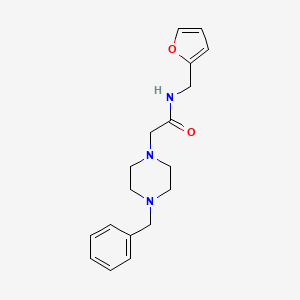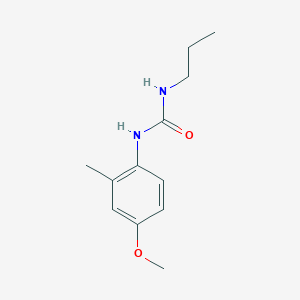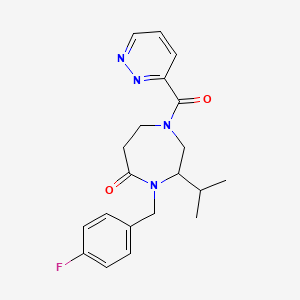
N-(4-butylphenyl)-N'-cyclopropylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-N'-cyclopropylurea, also known as BU-312, is a selective agonist of the cannabinoid receptor type 2 (CB2). It is a synthetic compound that has been developed for research purposes in the field of cannabinoid pharmacology. BU-312 has shown promising results in preclinical studies, indicating its potential therapeutic applications in various diseases.
作用机制
N-(4-butylphenyl)-N'-cyclopropylurea selectively activates the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. The activation of the CB2 receptor by this compound leads to a decrease in inflammation and pain. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to modulate the reward system in the brain, indicating its potential use in addiction therapy.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to decrease the activation of microglia and astrocytes, which are involved in neuroinflammation. Additionally, this compound has been found to decrease oxidative stress in the brain and increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
实验室实验的优点和局限性
N-(4-butylphenyl)-N'-cyclopropylurea has several advantages for lab experiments. It is a selective agonist of the CB2 receptor, which allows for specific targeting of this receptor. This compound has also been shown to have high affinity and potency for the CB2 receptor. However, one limitation of this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
未来方向
There are several future directions for the research on N-(4-butylphenyl)-N'-cyclopropylurea. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has shown neuroprotective effects in preclinical studies, indicating its potential use in these diseases. Another direction is to investigate its potential use in the treatment of inflammatory bowel disease (IBD). This compound has been shown to decrease inflammation in the gut, indicating its potential use in IBD therapy. Additionally, future studies could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selective activation of the CB2 receptor and its biochemical and physiological effects make it a promising candidate for further research. Future studies should focus on investigating its potential use in various diseases and developing more efficient synthesis methods for its use in research.
合成方法
N-(4-butylphenyl)-N'-cyclopropylurea is synthesized through a multistep synthetic route. The first step involves the reaction between 4-butylbenzeneboronic acid and cyclopropylamine to form N-(4-butylphenyl)cyclopropylamine. In the second step, N-(4-butylphenyl)cyclopropylamine is reacted with isocyanate to form this compound. The synthesis of this compound is a complex process, and its purity and yield are critical for its use in research.
科学研究应用
N-(4-butylphenyl)-N'-cyclopropylurea has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of chronic pain, inflammation, and neurodegenerative diseases. This compound has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Moreover, this compound has been studied for its potential use in treating drug addiction and alcoholism.
属性
IUPAC Name |
1-(4-butylphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-3-4-11-5-7-12(8-6-11)15-14(17)16-13-9-10-13/h5-8,13H,2-4,9-10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPBNEZKJMRXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417332.png)
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5417335.png)


![2-(2-chlorobenzyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]morpholine](/img/structure/B5417350.png)
![6-[(diethylamino)methyl]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5417355.png)


![(4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5417400.png)
![8-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417401.png)
![5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5417410.png)
![5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5417418.png)
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide](/img/structure/B5417421.png)
![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417423.png)